N,4-dimethyl-N-(trifluoromethyl)aniline
Description
N,4-Dimethyl-N-(trifluoromethyl)aniline (CAS: 22864-65-9) is a fluorinated aromatic amine with the molecular formula C₉H₁₀F₃N and an average molecular mass of 175.153 g/mol . Structurally, it features a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position, a methyl (-CH₃) group at the 4-position, and a dimethylamino (-N(CH₃)₂) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications .
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
N,4-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-3-5-8(6-4-7)13(2)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
GKIAOGSEYIRBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group increases resistance to oxidation and improves binding affinity in enzyme inhibitors .
- Positional Effects : Ortho-nitro substituents (e.g., in N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline) reduce steric hindrance compared to para-substituted analogs, enhancing reactivity in nucleophilic substitutions .
- Biological Activity: Compounds with -NO₂ (e.g., 4-nitro-3-(trifluoromethyl)aniline) exhibit light-triggered NO release, useful in anticancer therapies , while sulfonylurea derivatives (e.g., from 3,5-bis(trifluoromethyl)aniline) show hypoglycemic activity .
Trends :
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